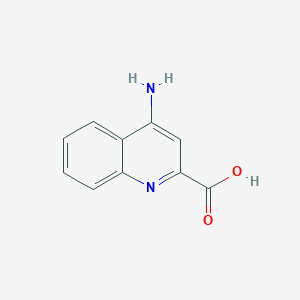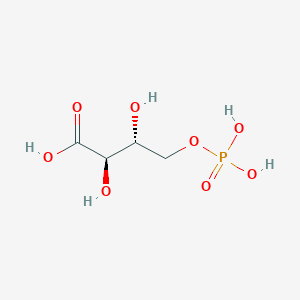
7-Méthoxy-1-naphtaldéhyde
Vue d'ensemble
Description
7-Methoxy-1-naphthaldehyde, also known as 7-Methoxy-1-naphthaldehyde, is a useful research compound. Its molecular formula is C12H10O2 and its molecular weight is 186.21 g/mol. The purity is usually 95%.
The exact mass of the compound 7-Methoxy-1-naphthaldehyde is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Naphthalenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Methoxy-1-naphthaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methoxy-1-naphthaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse organique
7-Méthoxy-1-naphtaldéhyde: est un intermédiaire précieux en synthèse organique. Il peut être utilisé pour synthétiser diverses molécules complexes en raison de son groupe aldéhyde réactif, qui peut subir des réactions d'addition nucléophile . Ce composé est particulièrement utile dans la construction de composés hétérocycliques, qui sont répandus dans de nombreux produits pharmaceutiques et agrochimiques.
Essais fluorimétriques
En biochimie, This compound est utilisé dans les essais fluorimétriques pour mesurer l'activité des isozymes de l'aldéhyde déshydrogénase . Ces enzymes jouent un rôle crucial dans le métabolisme des aldéhydes dans le corps, et leur activité est importante dans le contexte de la recherche sur le cancer et de l'inactivation de certains médicaments.
Mécanisme D'action
Target of Action
It is known that aldehydes like 7-methoxy-1-naphthaldehyde often interact with proteins and nucleic acids, altering their structure and function .
Mode of Action
7-Methoxy-1-naphthaldehyde, like other aldehydes, can form Schiff bases by reacting with amino groups present in proteins and nucleic acids . This reaction can lead to changes in the structure and function of these biomolecules, potentially affecting cellular processes .
Biochemical Pathways
The compound’s ability to form schiff bases suggests it could impact a variety of pathways involving proteins and nucleic acids .
Pharmacokinetics
Its physicochemical properties suggest it could be well-absorbed and distributed in the body . Its metabolism and excretion would likely involve enzymatic transformations and renal clearance, respectively .
Result of Action
Its ability to form schiff bases with proteins and nucleic acids suggests it could alter cellular processes, potentially leading to changes in cell function .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 7-Methoxy-1-naphthaldehyde. For instance, the formation of Schiff bases is pH-dependent, suggesting that changes in pH could affect the compound’s reactivity .
Analyse Biochimique
Biochemical Properties
7-Methoxy-1-naphthaldehyde plays a significant role in biochemical reactions, particularly in the context of proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been studied for its interactions with human salivary aldehyde dehydrogenase (hsALDH), where it acts as a substrate . The nature of these interactions involves the oxidation of 7-Methoxy-1-naphthaldehyde by hsALDH, leading to the formation of corresponding carboxylic acids.
Cellular Effects
The effects of 7-Methoxy-1-naphthaldehyde on various types of cells and cellular processes have been explored in several studies. It has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, its interaction with specific enzymes can lead to changes in the metabolic pathways within the cell, thereby altering the overall cellular function.
Molecular Mechanism
At the molecular level, 7-Methoxy-1-naphthaldehyde exerts its effects through various binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction . The compound’s ability to form oximes and hydrazones through reactions with hydroxylamine and hydrazine, respectively, highlights its role in modifying enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
The stability and degradation of 7-Methoxy-1-naphthaldehyde over time in laboratory settings have been studied to understand its long-term effects on cellular function. It has been observed that the compound remains stable under inert atmosphere conditions at temperatures between 2-8°C . Its stability may vary depending on the solvent used and the specific experimental conditions .
Dosage Effects in Animal Models
The effects of 7-Methoxy-1-naphthaldehyde at different dosages in animal models have been investigated to determine its threshold and toxic effects. Studies have shown that higher doses of the compound can lead to adverse effects, including toxicity and cellular damage . It is crucial to determine the appropriate dosage to avoid such adverse effects while maximizing its biochemical benefits.
Metabolic Pathways
7-Methoxy-1-naphthaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other metabolites . The compound’s role in these pathways can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of 7-Methoxy-1-naphthaldehyde within cells and tissues involve specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments, influencing its biochemical activity and effects.
Subcellular Localization
The subcellular localization of 7-Methoxy-1-naphthaldehyde is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Propriétés
IUPAC Name |
7-methoxynaphthalene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-14-11-6-5-9-3-2-4-10(8-13)12(9)7-11/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDUFXRPFJPXGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2C=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00578310 | |
| Record name | 7-Methoxynaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158365-55-0 | |
| Record name | 7-Methoxynaphthalene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00578310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 7-Methoxy-1-naphthaldehyde a useful tool in studying aldehyde dehydrogenase (ALDH)?
A: 7-Methoxy-1-naphthaldehyde (MONAL-71) is a fluorogenic compound that acts as a substrate for certain ALDH isoenzymes. [, ] This means that when MONAL-71 is oxidized by ALDH, it produces a fluorescent signal that can be easily measured. This property allows researchers to:
- Quantify ALDH activity: By measuring the fluorescence, researchers can determine the rate of MONAL-71 oxidation, which directly correlates to the activity of the specific ALDH isoenzyme present. [, ]
- Differentiate ALDH isoenzymes: While both MONAL-71 and its isomer 6-methoxy-2-naphthaldehyde (MONAL-62) are good substrates for class I ALDH, only MONAL-62 is efficiently oxidized by class III ALDH. [] This substrate specificity enables researchers to differentiate between these isoenzymes in complex biological samples like tissue homogenates.
Q2: What are the potential implications of using MONAL-71 in cancer research?
A: The provided research papers highlight the potential of MONAL-71 in cancer research, particularly regarding oxazaphosphorine chemotherapy (like cyclophosphamide). []
- Tumor marker: Studies have shown significant differences in ALDH activity, specifically class I ALDH which effectively utilizes MONAL-71 as a substrate, between malignant and non-malignant tissues. [] This suggests that ALDH activity, measurable using MONAL-71, could potentially serve as a tumor marker.
- Chemotherapy response prediction: Since ALDH plays a role in detoxifying cyclophosphamide, the ability to assess ALDH activity using MONAL-71 could help predict a patient's response to this type of chemotherapy. [] Lower ALDH activity in tumors might suggest increased sensitivity to oxazaphosphorine treatment.
- Wierzchowski J, et al. Aldehyde dehydrogenase isoenzymes in tumours--assay with possible prognostic value for oxazaphosphorine chemotherapy. Eur J Biochem. 1998 Jan 15;251(1-2):68-74.
- Marchitti SA, et al. Fluorimetric detection of aldehyde dehydrogenase activity in human blood, saliva, and organ biopsies and kinetic differentiation between class I and class III isozymes. Anal Biochem. 1996 Oct 15;240(2):185-92.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



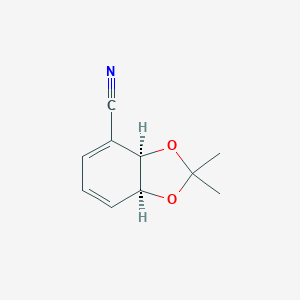

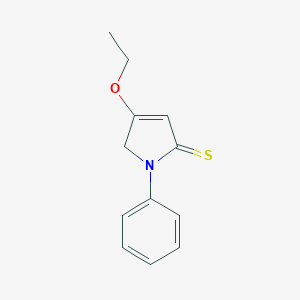

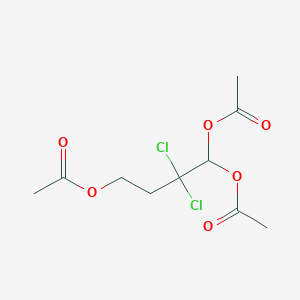
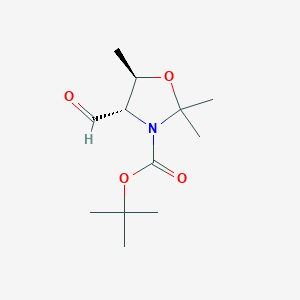
![2-[3-(4-Methylbenzoyl)phenyl]propanoic acid](/img/structure/B122657.png)
